2-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate
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Overview
Description
2-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a carbamoyl group and an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate typically involves the reaction of 3-(trifluoromethyl)aniline with phenyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then acetylated using acetic anhydride to yield the final product. The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl formate
- 2-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl benzoate
- 2-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl propionate
Uniqueness
2-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate is unique due to the presence of the acetate group, which can influence its reactivity and solubility. The trifluoromethyl group also imparts distinct electronic properties, making this compound particularly valuable in various research and industrial applications.
Properties
CAS No. |
75300-65-1 |
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Molecular Formula |
C16H12F3NO3 |
Molecular Weight |
323.27 g/mol |
IUPAC Name |
[2-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C16H12F3NO3/c1-10(21)23-14-8-3-2-7-13(14)15(22)20-12-6-4-5-11(9-12)16(17,18)19/h2-9H,1H3,(H,20,22) |
InChI Key |
DIYYWANCYSSFEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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